molecular formula C13H12O2 B6370812 4-(2-Hydroxyphenyl)-2-methylphenol CAS No. 1262000-41-8

4-(2-Hydroxyphenyl)-2-methylphenol

Cat. No.: B6370812
CAS No.: 1262000-41-8
M. Wt: 200.23 g/mol
InChI Key: UDZCHFRTJSPPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyphenyl)-2-methylphenol is an organic compound characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyphenyl)-2-methylphenol typically involves the reaction of 2-methylphenol with 2-hydroxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The product is typically purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl and methyl groups direct the incoming electrophile to specific positions on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-(2-Hydroxyphenyl)-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and its role in biological systems.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-Hydroxyphenyl)-2-methylphenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing the reactivity of the compound. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    4-Hydroxyphenyl-2-methylphenol: Lacks the additional hydroxyl group, resulting in different reactivity and applications.

    2-Hydroxyphenyl-4-methylphenol: The position of the hydroxyl and methyl groups is reversed, leading to variations in chemical behavior.

Uniqueness: 4-(2-Hydroxyphenyl)-2-methylphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(2-hydroxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h2-8,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZCHFRTJSPPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683676
Record name 3'-Methyl[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-41-8
Record name 3'-Methyl[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.